Biochemical Potency Profile
IL‑17 modulator 5 (compound 26) demonstrates an IC50 of 1 nM against IL‑17 in a biochemical inhibition assay . This compares favorably to the clinical candidate LY3509754, which shows an IC50 of <9.45 nM in an AlphaLISA assay and 9.3 nM in HT‑29 cells , and to the allosteric inhibitor JNJ627, which exhibits a KD of 92 nM and an IC50 of 16 nM in TR‑FRET assays . The 1 nM potency of IL‑17 modulator 5 represents a 9‑fold to 16‑fold improvement over LY3509754 and JNJ627, respectively, underscoring its utility as a high‑affinity probe for IL‑17 target engagement studies.
| Evidence Dimension | IL‑17 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | LY3509754: <9.45 nM (AlphaLISA) / 9.3 nM (HT‑29 cells); JNJ627: 16 nM (TR‑FRET) |
| Quantified Difference | 9‑fold more potent than LY3509754; 16‑fold more potent than JNJ627 |
| Conditions | Biochemical inhibition assay for IL‑17 modulator 5; AlphaLISA and HT‑29 cell assays for LY3509754; TR‑FRET assay for JNJ627 |
Why This Matters
Higher biochemical potency reduces the compound concentration required for target engagement, enabling lower dosing in cellular assays and potentially minimizing off‑target effects during preclinical investigation.
